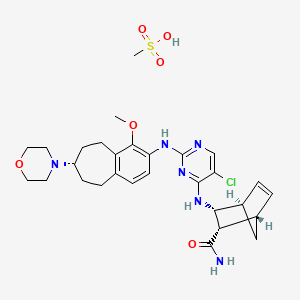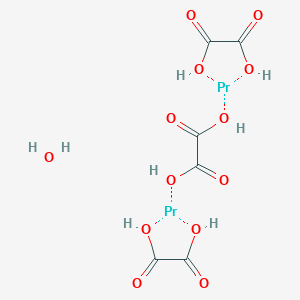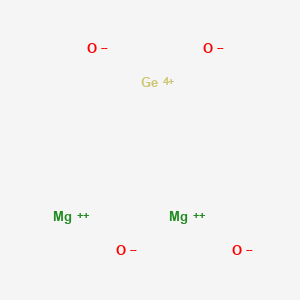![molecular formula C30H18Br3NS3 B1516218 Tris[4-(5-bromothiophen-2-yl)phenyl]amine CAS No. 339985-36-3](/img/structure/B1516218.png)
Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Descripción general
Descripción
Tris[4-(5-bromothiophen-2-yl)phenyl]amine is a chemical compound with the molecular formula C30H18Br3NS3 . It is also known by its IUPAC name: 4-(5-bromothiophen-2-yl)-N,N-bis[4-(5-bromothiophen-2-yl)phenyl]aniline .
Molecular Structure Analysis
The molecular structure of Tris[4-(5-bromothiophen-2-yl)phenyl]amine consists of three bromothiophenyl groups attached to a central amine . The presence of bromine atoms suggests that this compound could be used as a precursor in various coupling reactions.Chemical Reactions Analysis
While specific chemical reactions involving Tris[4-(5-bromothiophen-2-yl)phenyl]amine are not available, compounds with similar structures have been used in the formation of coordination frameworks .Physical And Chemical Properties Analysis
Tris[4-(5-bromothiophen-2-yl)phenyl]amine is a solid at 20 degrees Celsius . It has a molecular weight of 728.37 .Aplicaciones Científicas De Investigación
Organic Semiconductor Building Blocks
Tris[4-(5-bromothiophen-2-yl)phenyl]amine: is utilized as a building block in organic semiconductors. Its molecular structure allows for efficient charge transport, making it valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Photovoltaic Cells
The compound has been used in the creation of bulk heterojunction photovoltaic cells. When combined with C70, it contributes to higher power conversion efficiency due to its favorable electronic properties .
Light-Emitting Diodes
In OLED technology, this compound serves as a hole-transporting layer. Its high thermal stability and electron-donating properties enhance the performance and durability of OLEDs .
Sensing Materials
Due to its electronic properties, Tris[4-(5-bromothiophen-2-yl)phenyl]amine can be incorporated into sensors. It can detect various environmental changes, which is crucial for environmental monitoring and smart material applications .
Non-linear Optical Materials
The compound’s structure is conducive to non-linear optical applications. It can be used in the development of materials that change their optical properties in response to external electric fields, useful in optical switches and modulators .
Chemical Synthesis
As a brominated compound, it serves as a precursor in various chemical syntheses, particularly in Suzuki coupling reactions, which are pivotal in creating complex organic molecules .
Polymer Chemistry
This compound is also significant in polymer chemistry, where it can be used to introduce thiophene units into polymers, thereby altering their electronic and optical properties for specific applications .
Material Science Research
In material science, it’s used to study the properties of thiophene-based materials, which are important in the development of new materials with tailored electronic properties for advanced technological applications .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(5-bromothiophen-2-yl)-N,N-bis[4-(5-bromothiophen-2-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18Br3NS3/c31-28-16-13-25(35-28)19-1-7-22(8-2-19)34(23-9-3-20(4-10-23)26-14-17-29(32)36-26)24-11-5-21(6-12-24)27-15-18-30(33)37-27/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJSFRTXYYGQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)Br)N(C3=CC=C(C=C3)C4=CC=C(S4)Br)C5=CC=C(C=C5)C6=CC=C(S6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18Br3NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[4-(5-bromothiophen-2-yl)phenyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




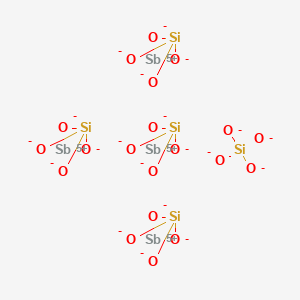
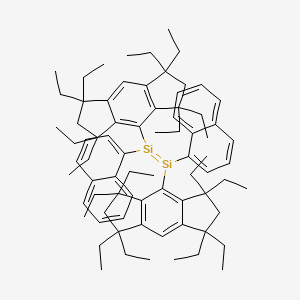
![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)


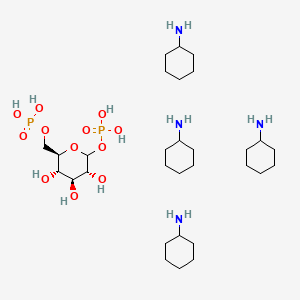
![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)
